4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS 1060810-66-3) is a highly functionalized, bifunctional pyridine building block utilized extensively in the synthesis of advanced agrochemicals (such as nematicides) and pharmaceutical active ingredients (such as kinase inhibitors) [1]. The molecule features a carboxylic acid for amide coupling, a strongly electron-withdrawing trifluoromethyl group that imparts metabolic stability and lipophilicity, and a highly activated chlorine atom at the 4-position [2]. This specific substitution pattern makes it an ideal electrophile for mild Nucleophilic Aromatic Substitution (SNAr) and cross-coupling reactions, allowing for the rapid assembly of complex heteroaryl architectures without the need for harsh conditions or late-stage functionalization.
Substituting 4-chloro-6-(trifluoromethyl)nicotinic acid with structural analogs like 4-chloronicotinic acid or 2-chloro-6-(trifluoromethyl)nicotinic acid fundamentally alters both the synthetic process and the final product profile. The absence of the C6-trifluoromethyl group in 4-chloronicotinic acid significantly reduces the electrophilicity of the C4-position, necessitating harsher SNAr conditions that can degrade sensitive coupling partners [1]. Conversely, using the 2-chloro isomer shifts the regiochemistry of nucleophilic attack, leading to entirely different spatial geometries that typically fail to meet the strict structure-activity relationship (SAR) requirements for target binding in kinase inhibitors or specific receptor interactions in nematicides. Furthermore, attempting to install a CF3 group at a later synthetic stage is notoriously low-yielding and process-intensive, making the procurement of this pre-functionalized scaffold essential for efficient scale-up.
The synergistic electron-withdrawing effects of the C3-carboxylic acid and the C6-trifluoromethyl group highly activate the C4-chlorine for nucleophilic attack. In standard SNAr reactions with primary and secondary amines, 4-chloro-6-(trifluoromethyl)nicotinic acid typically achieves >80% conversion at mild temperatures (25–60 °C) within 2–4 hours [1]. In contrast, the baseline analog 4-chloronicotinic acid, lacking the strongly electron-withdrawing CF3 group, often requires elevated temperatures (>100 °C) and extended reaction times (12–24 hours) to achieve comparable yields, increasing the risk of byproduct formation and thermal degradation of complex amine partners [2].
| Evidence Dimension | SNAr reaction temperature and time for >80% yield |
| Target Compound Data | 25–60 °C, 2–4 hours |
| Comparator Or Baseline | 4-chloronicotinic acid (>100 °C, 12–24 hours) |
| Quantified Difference | >40 °C reduction in reaction temperature and 4x to 6x reduction in reaction time |
| Conditions | SNAr with primary/secondary aliphatic amines in polar aprotic solvents (e.g., THF, DMF) |
Procuring the highly activated CF3-substituted precursor enables milder process conditions, preserving sensitive functional groups on coupling partners and reducing energy inputs during scale-up.
The exact positioning of the reactive chlorine atom at the C4 position rather than the C2 position is critical for defining the vector of subsequent functionalization. When building kinase inhibitors, functionalization at C4 provides a linear, para-like extension relative to the pyridine nitrogen, which is often required to access deep hydrophobic pockets [1]. Substituting with the isomeric 2-chloro-6-(trifluoromethyl)nicotinic acid forces substitution adjacent to the pyridine nitrogen, creating severe steric clashes (A-values > 1.7 kcal/mol for typical amine substituents) that disrupt the necessary coplanarity for hinge-binding motifs [2].
| Evidence Dimension | Substituent trajectory and steric clash penalty |
| Target Compound Data | C4-substitution (linear extension, minimal steric clash with pyridine N) |
| Comparator Or Baseline | 2-chloro-6-(trifluoromethyl)nicotinic acid (C2-substitution, high steric clash) |
| Quantified Difference | Avoidance of >1.7 kcal/mol steric penalty associated with ortho-substitution |
| Conditions | SAR modeling for kinase hinge-binding or receptor pocket fit |
Buyers must select the C4-chloro isomer to ensure the final synthesized molecules possess the correct spatial geometry for target engagement, which the C2-chloro isomer cannot provide.
Procuring a building block with a pre-installed trifluoromethyl group at the C6 position provides immediate physicochemical benefits to the resulting compound library. The C6-CF3 moiety contributes approximately +0.88 to +1.10 units to the calculated LogP (cLogP) compared to a hydrogen atom, significantly enhancing membrane permeability for agrochemical applications [1]. Furthermore, the strong C-F bonds completely block cytochrome P450-mediated oxidative metabolism at the highly susceptible C6 position of the pyridine ring, a vulnerability present in derivatives built from the baseline 4-chloronicotinic acid [2].
| Evidence Dimension | cLogP contribution and metabolic blocking |
| Target Compound Data | +0.88 to +1.10 cLogP increase; complete C6 oxidation block |
| Comparator Or Baseline | 4-chloronicotinic acid (0 cLogP contribution; susceptible to C6 oxidation) |
| Quantified Difference | ~1.0 unit increase in lipophilicity and elimination of a primary metabolic liability |
| Conditions | Standard physicochemical profiling and in vitro microsome stability assays |
Procuring the pre-trifluoromethylated scaffold bypasses the need for hazardous, low-yielding late-stage trifluoromethylation while directly embedding critical pharmacokinetic properties into the final product.
Ideal for assembling hinge-binding motifs where the C4 position is functionalized with an amine via SNAr, and the C3 carboxylic acid is converted to an amide, leveraging the C6-CF3 group for deep pocket lipophilic interactions [1].
Used as a core scaffold where precise regiochemistry and high metabolic stability are required to withstand environmental degradation while maintaining high efficacy against soil-dwelling nematodes [2].
The highly activated C4-chlorine allows for rapid, mild, parallel SNAr reactions with diverse amine libraries, making it a superior choice over unactivated analogs for generating large arrays of functionalized pyridines for phenotypic screening [1].
Irritant